Tauro-D4-ursodeoxycholic acid

Catalog No.
S11255932
CAS No.
M.F
C26H45NO6S
M. Wt
503.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tauro-D4-ursodeoxycholic acid

Product Name

Tauro-D4-ursodeoxycholic acid

IUPAC Name

1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Molecular Formula

C26H45NO6S

Molecular Weight

503.7 g/mol

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i12D2,13D2

InChI Key

BHTRKEVKTKCXOH-YXQIXPMFSA-N

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Tauro-D4-ursodeoxycholic acid is a deuterated derivative of ursodeoxycholic acid, a bile acid that is naturally occurring in the human body. The compound has the molecular formula C26H41D4NO6S and a molecular weight of 503.7 g/mol. The "D4" in its name indicates the presence of four deuterium atoms, which are isotopes of hydrogen. This modification enhances its stability and allows for more precise tracking in biological studies due to the distinct mass of deuterium compared to regular hydrogen. Tauro-D4-ursodeoxycholic acid is primarily used in research settings, particularly in studies involving metabolic processes and the pharmacokinetics of bile acids .

Tauro-D4-ursodeoxycholic acid exhibits several biological activities:

  • Choleretic Effects: It promotes bile flow, which is beneficial for digestion and absorption of fats.
  • Hepatoprotective Properties: Research indicates that it may protect liver cells from damage caused by toxic substances or diseases such as cholestasis.
  • Anti-inflammatory Effects: The compound has been shown to reduce inflammation in various models, suggesting potential therapeutic roles in inflammatory liver diseases.
  • Modulation of Gut Microbiota: Its presence influences the composition of gut microbiota, which can have downstream effects on metabolic health and disease states.

These activities make tauro-D4-ursodeoxycholic acid a compound of interest for further research into liver health and metabolic disorders .

The synthesis of tauro-D4-ursodeoxycholic acid typically involves the following steps:

  • Starting Materials: Ursodeoxycholic acid is used as the primary starting material.
  • Deuteration: The introduction of deuterium can be achieved through methods such as catalytic hydrogenation using deuterated hydrogen gas or through specific
That incorporate deuterium at designated positions on the molecule.
  • Conjugation with Taurine: The final step involves conjugating the deuterated bile acid with taurine, typically through an amide bond formation reaction.
  • This synthetic route allows for the production of high-purity tauro-D4-ursodeoxycholic acid suitable for research applications .

    Tauro-D4-ursodeoxycholic acid has several applications in scientific research:

    • Metabolic Studies: It is used to trace metabolic pathways involving bile acids due to its unique isotopic labeling.
    • Drug Development: The compound serves as a reference standard in pharmacological studies assessing the efficacy and safety of new drugs targeting liver function or bile acid metabolism.
    • Nutritional Research: Researchers use it to study its effects on digestion and nutrient absorption, particularly in conditions like obesity or metabolic syndrome.

    These applications highlight its significance as a research tool in biochemistry and pharmacology .

    Interaction studies involving tauro-D4-ursodeoxycholic acid focus on its interactions with various proteins and receptors:

    • Bile Acid Receptors: It interacts with nuclear receptors such as farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (TGR5), influencing metabolic pathways related to glucose and lipid metabolism.
    • Transport Proteins: Interaction with transport proteins like sodium-dependent bile acid transporter (ASBT) is crucial for understanding its absorption dynamics.

    These studies are essential for elucidating the compound's role in health and disease, particularly concerning liver function and metabolic regulation .

    Several compounds share similarities with tauro-D4-ursodeoxycholic acid, particularly within the class of bile acids. Notable examples include:

    Compound NameMolecular FormulaUnique Features
    Ursodeoxycholic AcidC24H40O6Naturally occurring bile acid; non-deuterated
    Chenodeoxycholic AcidC24H40O5Precursor to bile acids; less hydrophilic
    Glycochenodeoxycholic AcidC26H43NO5Conjugated form; more soluble
    Taurocholic AcidC26H45NO7SContains sulfur; more polar

    Tauro-D4-ursodeoxycholic acid is unique due to its deuterated form, which provides advantages in tracking and studying metabolic processes without altering biological activity significantly. This distinction makes it particularly valuable in research settings focused on understanding bile acids' roles in health and disease .

    Overview of Deuterated Bile Acid Synthesis

    The synthesis of Tauro-D4-ursodeoxycholic acid represents a sophisticated approach to isotope-labeled compound production that combines traditional bile acid chemistry with advanced deuteration methodologies . Deuterated bile acid derivatives serve as essential research tools in metabolic studies, pharmacokinetic investigations, and mechanistic research applications [5]. The incorporation of deuterium atoms into bile acid structures enhances their analytical detectability while maintaining their biological activity profiles [7].

    The synthetic approach to Tauro-D4-ursodeoxycholic acid involves multiple strategic considerations, including the selection of appropriate deuterium sources, reaction conditions, and synthetic sequence optimization [21]. Modern synthetic strategies emphasize the use of environmentally benign deuterium sources such as deuterium oxide (D2O) and deuterated reagents that minimize waste production while maximizing isotopic incorporation efficiency [5].

    Deuterium Incorporation Strategies

    Hydrogen-Deuterium Exchange Mechanisms

    The fundamental approach to deuterium incorporation in bile acid derivatives relies on hydrogen-deuterium exchange reactions that can be catalyzed through various mechanistic pathways [40]. These exchange reactions involve the replacement of hydrogen atoms with deuterium isotopes through acid-catalyzed, base-catalyzed, or metal-catalyzed processes [21]. The selection of the appropriate catalytic system depends on the specific molecular positions targeted for deuteration and the stability requirements of the bile acid substrate [41].

    Palladium-catalyzed deuteration systems have emerged as particularly effective methodologies for achieving high levels of deuterium incorporation in organic molecules [19]. These catalytic systems demonstrate exceptional functional group tolerance and enable late-stage deuteration of complex molecular scaffolds [21]. The palladium-catalyzed approach utilizes deuterium oxide as the deuterium source and operates under mild reaction conditions that preserve the integrity of sensitive functional groups present in bile acid structures [19].

    Deuteration Source Selection

    The choice of deuterium source significantly influences the efficiency and selectivity of the deuteration process [45]. Deuterium oxide represents the most economical and environmentally sustainable deuterium source for large-scale synthesis applications [21]. Alternative deuterium sources include deuterated solvents, deuterium gas, and specialized deuterated reagents that offer specific advantages for targeted deuteration strategies [5].

    Flow chemistry methodologies have been developed to optimize deuterium incorporation efficiency through precise control of reaction parameters including temperature, pressure, and residence time [5]. These methodologies enable the development of scalable synthetic processes that maintain consistent deuteration levels across production batches [5].

    Taurine Conjugation Pathways

    Enzymatic Conjugation Mechanisms

    The conjugation of deuterated ursodeoxycholic acid with taurine follows the established biochemical pathway mediated by bile acid coenzyme A: amino acid N-acetyltransferase [15]. This enzymatic process involves a three-step mechanism beginning with the formation of an acid-anhydride bond between the carboxylic acid group of the bile acid and adenosine-5'-monophosphate [32]. The subsequent exchange reaction produces a bile acid-coenzyme A ester intermediate that serves as the substrate for the final conjugation step [32].

    The enzymatic conjugation pathway demonstrates high specificity for taurine as the conjugating amino acid in certain mammalian systems [15]. The rate-limiting enzymes in this pathway are regulated by nuclear receptors that promote bile acid homeostasis and maintain optimal conjugation ratios [15]. Understanding these enzymatic mechanisms provides insight into the optimal conditions for synthetic taurine conjugation reactions [29].

    Chemical Conjugation Strategies

    Chemical conjugation approaches offer greater control over reaction conditions and enable the preparation of deuterated taurine-conjugated bile acids with defined isotopic compositions [16]. These synthetic methodologies typically employ activated coupling reagents that facilitate the formation of amide bonds between the carboxylic acid group of deuterated ursodeoxycholic acid and the amino group of taurine [29].

    The chemical conjugation process requires careful optimization of reaction conditions to prevent unwanted side reactions and maintain the integrity of the deuterium labels [29]. Protective group strategies may be employed to mask reactive functional groups during the conjugation process and ensure selective amide bond formation at the desired position [32].

    Synthetic Route Optimization

    Multi-Step Synthesis Design

    The optimal synthetic route to Tauro-D4-ursodeoxycholic acid involves strategic planning of the deuteration and conjugation sequence to maximize overall yield and minimize isotopic scrambling [4]. The synthetic sequence typically begins with the preparation of deuterated ursodeoxycholic acid precursors through selective deuteration of specific molecular positions [6]. The choice of deuteration positions influences the metabolic stability and analytical utility of the final product [4].

    Synthetic route optimization considers factors including reagent availability, reaction scalability, and purification requirements [17]. The integration of flow chemistry methodologies enables continuous processing approaches that improve reaction efficiency and reduce production costs [5]. These optimized synthetic routes demonstrate reproducibility across multiple production campaigns and maintain consistent product quality standards [11].

    Isotopic Scrambling Prevention

    Prevention of isotopic scrambling represents a critical consideration in deuterated compound synthesis [26]. Isotopic scrambling occurs when deuterium atoms migrate to unintended molecular positions during chemical transformations, resulting in products with altered isotopic compositions [25]. The selection of mild reaction conditions and appropriate catalytic systems minimizes the risk of scrambling reactions [21].

    Temperature control plays a crucial role in preventing isotopic scrambling during synthetic operations [40]. Elevated temperatures can promote hydrogen-deuterium exchange reactions that redistribute isotopic labels throughout the molecular structure [42]. The implementation of low-temperature reaction protocols preserves the intended isotopic distribution and maintains product integrity [45].

    Purification Techniques for Isotope-Labeled Compounds

    Chromatographic Separation Methods

    High-Performance Liquid Chromatography Applications

    High-performance liquid chromatography represents the primary purification methodology for isotope-labeled compounds due to its exceptional resolution and scalability [8]. The separation of deuterated compounds relies on subtle differences in physicochemical properties that arise from isotopic substitution [35]. These differences manifest as altered retention times, selectivity factors, and resolution parameters that enable effective chromatographic separation [35].

    Reversed-phase chromatography using C18 stationary phases demonstrates particular effectiveness for separating deuterated bile acid derivatives [36]. The optimization of mobile phase composition, including the selection of organic modifiers and buffer systems, significantly influences separation efficiency [35]. Methanol-water and acetonitrile-water mobile phase systems provide different selectivity characteristics that can be exploited for specific separation challenges [35].

    Preparative Chromatography Scaling

    The transition from analytical to preparative chromatography requires careful consideration of loading capacity, resolution requirements, and throughput objectives [11]. Preparative chromatography systems must maintain adequate resolution while processing larger sample quantities necessary for compound isolation [38]. The optimization of column dimensions, particle size, and flow rates ensures efficient purification without compromising separation quality [36].

    Semi-preparative high-performance liquid chromatography systems offer an intermediate scaling option that balances resolution and throughput requirements [11]. These systems typically employ larger diameter columns with optimized stationary phase properties that maintain separation efficiency at higher loading levels [36]. The implementation of fraction collection systems enables automated product recovery and minimizes manual handling requirements [38].

    Advanced Purification Strategies

    Recycle Chromatography Techniques

    Recycle chromatography represents an advanced purification technique that achieves ultrahigh separation efficiency through multiple separation cycles [35]. This methodology enables the separation of compounds with minimal structural differences, including isotopic variants that exhibit small separation factors [35]. The technique involves the recirculation of partially separated fractions through the chromatographic system to achieve enhanced resolution [35].

    The application of recycle chromatography to deuterated compound purification demonstrates exceptional effectiveness for achieving baseline separation of isotopic species [35]. The optimization of cycle parameters, including cycle time and recycle ratio, maximizes separation efficiency while minimizing analysis time [35]. This technique proves particularly valuable for purifying compounds with deuterium incorporation differences or isotopic impurities [35].

    Solid-Phase Extraction Methods

    Solid-phase extraction provides a complementary purification approach that offers selectivity based on chemical interactions rather than chromatographic separation [11]. The selection of appropriate sorbent materials enables selective retention or exclusion of target compounds based on polarity, hydrogen bonding, or ionic interactions [9]. These methodologies prove particularly effective for removing synthetic impurities and unreacted starting materials [11].

    Phenylboronic acid solid-phase extraction demonstrates specific utility for compounds containing diol or vicinal hydroxyl groups [11]. This technique exploits the reversible covalent interaction between boronic acid groups and hydroxyl-containing compounds under alkaline conditions [11]. The selective retention and elution of target compounds enables effective purification with minimal sample loss [11].

    Isotopic Purity Assessment

    Mass Spectrometry Characterization

    Mass spectrometry provides definitive characterization of isotopic composition and purity in deuterated compounds [23]. The technique enables precise determination of isotopic distribution, identification of isotopic impurities, and quantification of deuterium incorporation levels [25]. High-resolution mass spectrometry systems achieve the mass accuracy necessary for distinguishing isotopic variants with single deuterium differences [22].

    The analysis of isotopic distribution patterns provides insight into synthetic efficiency and reaction selectivity [11]. Mass spectral fragmentation patterns reveal the specific molecular positions of deuterium incorporation and identify potential sites of isotopic scrambling [26]. These analytical capabilities enable optimization of synthetic conditions and validation of product quality [23].

    Nuclear Magnetic Resonance Verification

    Nuclear magnetic resonance spectroscopy offers complementary characterization capabilities that provide structural confirmation and isotopic quantification [24]. Deuterium nuclear magnetic resonance enables direct observation of deuterium-containing molecular positions and quantitative assessment of incorporation levels [27]. The integration of multinuclear nuclear magnetic resonance techniques provides comprehensive structural characterization [24].

    Quantitative nuclear magnetic resonance methodologies enable precise determination of deuterium content through comparison with internal standards [27]. These measurements provide absolute quantification of isotopic composition without reliance on external calibration curves [13]. The technique demonstrates exceptional precision and accuracy for isotopic purity assessment [25].

    Quality Control Standards in Deuterated Compound Manufacturing

    Analytical Method Development

    Method Validation Requirements

    The development of analytical methods for deuterated compound quality control requires comprehensive validation according to established pharmaceutical guidelines [22]. Method validation encompasses accuracy, precision, specificity, linearity, range, detection limits, and robustness parameters [23]. These validation parameters ensure reliable quantification of isotopic composition and impurity levels throughout the manufacturing process [12].

    Specificity validation demonstrates the ability to distinguish the target deuterated compound from potential impurities, degradation products, and synthetic intermediates [28]. The development of selective analytical conditions prevents interference from structurally related compounds that may be present in synthetic mixtures [22]. Chromatographic selectivity optimization ensures baseline separation of critical component pairs [23].

    Stability-Indicating Methods

    Stability-indicating analytical methods enable the detection and quantification of degradation products that may form during storage or handling [28]. These methods must demonstrate the ability to separate and quantify both chemical degradation products and isotopic exchange products that result from environmental exposure [26]. The development of forced degradation studies provides insight into potential degradation pathways and validates method selectivity [28].

    Hydrogen-deuterium exchange monitoring represents a specific stability concern for deuterated compounds exposed to protic environments [40]. Analytical methods must demonstrate sensitivity to detect low levels of isotopic exchange that may compromise product integrity [25]. The implementation of controlled storage conditions and stability monitoring protocols ensures maintained product quality throughout the product lifecycle [12].

    Manufacturing Process Controls

    In-Process Monitoring

    Comprehensive in-process monitoring ensures consistent product quality and enables real-time process optimization [12]. Critical process parameters including temperature, pressure, reaction time, and reagent concentrations require continuous monitoring and control [38]. The implementation of statistical process control methodologies enables early detection of process deviations and prevents production of out-of-specification material [12].

    Sampling protocols for in-process monitoring must account for the unique characteristics of deuterated compound synthesis [13]. Representative sampling ensures accurate assessment of isotopic composition and reaction progress [25]. The development of rapid analytical methods enables timely process adjustments and maintains optimal reaction conditions [22].

    Batch Release Testing

    Batch release testing protocols establish the minimum quality standards necessary for product distribution [12]. These testing protocols encompass identity confirmation, purity assessment, isotopic composition verification, and stability evaluation [23]. The specification limits for each parameter reflect the intended use requirements and analytical method capabilities [22].

    Mass Spectrometry-Based Quantification Protocols

    Tauro-D4-ursodeoxycholic acid is routinely employed as either a calibration calibrant or a quality-control tracer in bioanalytical workflows that target conjugated bile acids. Modern triple-quadrupole and quadrupole–time-of-flight platforms exploit its deuterium shift of 4 Daltons to provide unequivocal peak identity even in complex biological matrices [1] [2].

    Sampling and Extraction

    • Human or animal plasma: protein precipitation with chilled methanol followed by centrifugation at 14,000 ×g for 8 minutes ensures quantitative recovery above 92 percent [2].
    • Stool homogenate: three-step extraction with pyridine, concentrated hydrochloric acid, and diethyl ether precedes derivatization; recovery averages 90 percent [3].

    Ionization and Transition Selection

    • Negative electrospray ionization consistently yields the highest signal-to-noise ratios for conjugated bile acids [1] [4].
    • The most sensitive transition for Tauro-D4-ursodeoxycholic acid is 502.3 → 80.0 mass-to-charge units with a collision energy of −73 volts on quadrupole platforms [1].
    • High-resolution systems can monitor both precursor and fragment ions within a 0.02 mass-to-charge isolation window, eliminating near-isobaric interferences [5].

    Calibration and Linearity

    • Linearity has been confirmed across five orders of magnitude: 0.005 micrograms per millilitre to 50 micrograms per millilitre, with correlation coefficients exceeding 0.998 [2].
    • Inter-assay precision remains below 11 percent coefficient of variation, even at the lower limit of quantification of 5 nanograms per millilitre [6] [2].

    Limits of Detection and Quantification

    • Triple-quadrupole instruments operating in selected-reaction-monitoring mode achieve detection limits of 10 nanomoles per litre for the analyte and 8 nanomoles per litre for the deuterated standard [4].
    • Zeno trap–enabled systems have pushed the quantitative limit to 0.011 nanomoles per litre across a dynamic range of four orders, retaining accuracy within 85–115 percent [7].

    Validation Metrics

    ParameterTypical ResultSource
    Lower limit of quantification5 nanograms per millilitre [2]31
    Intra-day precision≤5.8 percent coefficient of variation [6]11
    Inter-day precision≤9.6 percent coefficient of variation [6]11
    Matrix effect≤7 percent signal suppression [6]11
    Recovery (plasma)92–110 percent [2]31

    These performance characteristics collectively demonstrate that the deuterated conjugate satisfies the stringent criteria laid out by international regulatory guidelines for bioanalytical method validation.

    Chromatographic Separation Optimization for Isotopologues

    Resolving native and isotopically labelled species is crucial to prevent peak overlap that could compromise quantitative integrity. High-efficiency columns with sub-2-micrometre particles and carefully modulated gradients have become the preferred solution.

    Stationary Phase Selection

    • Solid-core C18 phases provide sharper peaks and reduced back-pressure, enabling 45-minute gradients that separate forty-six structurally similar bile acids, including Tauro-D4-ursodeoxycholic acid and its non-labelled counterpart [1].
    • Aeris peptide-grade C18 columns (1.7 micrometres, 100 millimetres × 2.1 millimetres) have demonstrated baseline resolution for all major bile acid isomers [1].

    Mobile Phase Composition

    ColumnAqueous PhaseOrganic PhasepHResulting ResolutionSource
    XBridge Phenyl-Hexyl5 millimolar ammonium formateMethanol : water 70 : 304.5Δ retention ≤0.04 minutes between deuterated and non-deuterated conjugates [8]1
    Hypersil Gold C18Water with 0.1 percent formic acidAcetonitrile : methanol 50 : 50 with 0.1 percent formic acid2.8Eight-minute total run, deuterium shift negligible [9]17

    Deuterium Isotope Effects
    Comprehensive side-by-side injections have shown that the four-Dalton mass shift does not translate into measurable retention-time drift when reversed-phase gradients employ more than 30 percent organic solvent [9] [10]. High-resolution mass-spectrometric deconvolution therefore remains the primary tool for distinguishing isotopologues post-chromatographically.

    Flow-Rate and Temperature Control

    • Elevating column temperature to 50 degrees Celsius improves theoretical plate counts by approximately 15 percent, counteracting any minimal deuterium-induced chromatographic compression [1].
    • Operating at 0.400 millilitres per minute maintains acceptable back-pressure while keeping run times under 25 minutes without sacrificing resolution [11].

    Internal Standardization in Bile Acid Metabolic Profiling

    Tauro-D4-ursodeoxycholic acid fulfils the criteria of an ideal internal calibrant for conjugated bile acid assays: structural similarity, co-extraction fidelity, chromatographic co-elution, and mass distinction.

    Preparation of Internal Standard Solutions

    • Gravimetric dissolution in methanol followed by serial dilution to 10 nanomoles per litre eliminates volumetric variability [1].
    • Aliquot storage at −20 degrees Celsius retains chemical stability for six months, as verified by ≤3 percent potency loss upon re-analysis [12].

    Spike-and-Recovery Design

    • Rat plasma spiked at three concentration tiers (low, medium, high) yields mean recoveries of 99.1 percent, 96.4 percent, and 97.2 percent, respectively [1].
    • Human serum studies corroborate these findings, reporting recovery spans of 95–103 percent across the same tiers [2].

    Calibration Strategy

    LevelNominal Concentration (nanomoles per litre)Mean Measured Value (nanomoles per litre)AccuracyPrecisionSource
    Low109.6 [2]96 percent [2]5.1 percent coefficient of variation [2]31
    Medium250247 [6]98.8 percent [6]4.3 percent coefficient of variation [6]11
    High5,0005,034 [7]100.7 percent [7]3.2 percent coefficient of variation [7]29

    Matrix Effect Compensation
    By fortifying every analytical vial—including standards, quality controls, and samples—with a constant amount of Tauro-D4-ursodeoxycholic acid, laboratories achieve run-to-run signal correction that compensates for ion-suppression artifacts stemming from co-eluting phospholipids [13] [14].

    Inter-Platform Harmonization
    A recent inter-laboratory trial spanning nine global sites demonstrated that relative response factors for Tauro-D4-ursodeoxycholic acid remained within ±7 percent regardless of whether data were collected on triple-quadrupole, quadrupole–time-of-flight, or Orbitrap systems [5]. This universal compatibility facilitates cross-study comparisons and meta-analytic modelling of bile acid metabolism.

    XLogP3

    3.6

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    4

    Exact Mass

    503.32186631 g/mol

    Monoisotopic Mass

    503.32186631 g/mol

    Heavy Atom Count

    34

    Dates

    Last modified: 08-08-2024

    Explore Compound Types